molecular formula C9H16S2 B14355459 3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene CAS No. 93553-99-2

3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene

Cat. No.: B14355459
CAS No.: 93553-99-2
M. Wt: 188.4 g/mol
InChI Key: CLMKRASQEPMFIJ-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene is an organic compound with the molecular formula C6H10S2. It is also known as allyl 1-propenyl disulfide. This compound is characterized by the presence of two sulfanyl groups attached to a propene backbone. It is a member of the disulfide family and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene typically involves the reaction of allyl sulfide with propenyl sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the disulfide bond. The reaction conditions include maintaining a temperature range of 50-100°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene involves its interaction with biological molecules through its sulfanyl groups. These groups can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Allyl-2-(prop-1-en-1-yl)disulfane: Similar structure but different stereochemistry.

    S-Allyl 2-propene-1-sulfonothioate: Contains a sulfonothioate group instead of a disulfide bond.

    (Z)-1-Methyl-3-(prop-1-en-1-yl)trisulfane: Contains a trisulfide bond instead of a disulfide bond .

Uniqueness

3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene is unique due to its specific disulfide bond configuration and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in research and industry .

Properties

CAS No.

93553-99-2

Molecular Formula

C9H16S2

Molecular Weight

188.4 g/mol

IUPAC Name

3-prop-2-enylsulfanyl-1-propylsulfanylprop-1-ene

InChI

InChI=1S/C9H16S2/c1-3-6-10-8-5-9-11-7-4-2/h3,5,9H,1,4,6-8H2,2H3

InChI Key

CLMKRASQEPMFIJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC=CCSCC=C

Origin of Product

United States

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